Ponceau S

Description

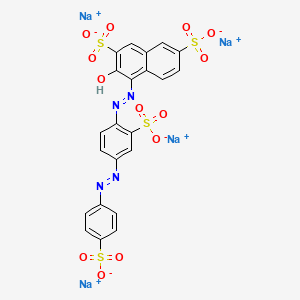

Structure

3D Structure of Parent

Properties

CAS No. |

6226-79-5 |

|---|---|

Molecular Formula |

C22H16N4NaO13S4 |

Molecular Weight |

695.6 g/mol |

IUPAC Name |

3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39); |

InChI Key |

LWDPZJSSZULIHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Appearance |

A crystalline solid |

Other CAS No. |

6226-79-5 |

physical_description |

Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |

Pictograms |

Irritant |

Synonyms |

3-Hydroxy-4-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid tetrasodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Ponceau S: A Technical Guide to a Versatile Protein Stain

An in-depth examination of the principles, applications, and methodologies of Ponceau S staining for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as the tetrasodium salt of 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid, is a widely utilized anionic azo dye in biochemical research.[1][2][3] Its primary application lies in the rapid and reversible staining of proteins on various membranes, most notably nitrocellulose and polyvinylidene fluoride (PVDF), following electrophoretic separation.[1][4] This red-colored stain serves as a crucial checkpoint in the Western blotting workflow, allowing for the immediate visualization of transferred proteins and an assessment of transfer efficiency before proceeding to the more time-consuming and resource-intensive immunodetection steps.[4][5] Its ease of use, cost-effectiveness, and, most importantly, its reversible nature make it an indispensable tool in many laboratories.[4][6]

Chemical and Physical Properties

This compound is a red, water-soluble powder.[7] Its chemical structure, characterized by multiple sulfonate groups, imparts a strong negative charge in aqueous solutions, a key feature for its protein-binding mechanism.[1][8]

| Property | Value | Reference |

| Chemical Name | 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt | [1][2] |

| Synonyms | Acid Red 112, C.I. 27195 | [2][3] |

| Molecular Formula | C₂₂H₁₂N₄Na₄O₁₃S₄ | [9] |

| Molecular Weight | 760.57 g/mol | [9] |

| Appearance | Red powder | [7] |

| Solubility | Soluble in water and 5% acetic acid | [7][10] |

| Absorption Maximum | 520 nm, 352 nm | [11] |

Mechanism of Action

The utility of this compound as a protein stain stems from its ability to engage in non-covalent interactions with proteins. The negatively charged sulfonate groups on the this compound molecule interact with the positively charged amino groups of amino acid residues, such as lysine and arginine, on the protein surface.[1][6][12] Additionally, the dye binds to non-polar regions of proteins.[1][6][12] This binding is pH-dependent and is facilitated by the acidic environment of the staining solution, typically containing acetic acid, which ensures that the amino groups on the proteins are protonated and thus positively charged.

The reversibility of the staining is a key advantage.[4] The non-covalent nature of the interaction allows for the easy removal of the dye from the protein bands with simple water or buffer washes, leaving the proteins accessible for subsequent immunodetection without interference.[1][2]

Applications in Research

The primary application of this compound is in the verification of protein transfer in Western blotting.[1] By staining the membrane after transfer, researchers can:

-

Confirm successful protein transfer: The presence of visible red bands indicates that proteins have migrated from the gel to the membrane.[1]

-

Assess transfer efficiency: The intensity of the bands can provide a qualitative assessment of the amount of protein transferred.[1]

-

Identify transfer artifacts: Issues such as air bubbles, uneven transfer, or gel smiling can be readily identified.[1][4]

-

Total protein normalization: this compound staining can be used for total protein normalization in quantitative Western blotting, which can be more reliable than using housekeeping proteins.[1][6]

Quantitative Data

While this compound is not the most sensitive protein stain, it offers a good balance between ease of use and detection capability for many applications.

| Parameter | Value | Comparison/Notes | Reference |

| Detection Limit | ~200-250 ng per band | Less sensitive than Coomassie Brilliant Blue (~50 ng) | [1][5][8] |

| Linear Dynamic Range | Broader than some housekeeping proteins | Useful for total protein normalization | [1] |

| Staining Time | 1-10 minutes | Rapid compared to other staining methods | [1][4][8] |

| Destaining Time | 1-5 minutes | Easily reversible with water or buffer washes | [8] |

Experimental Protocols

Preparation of this compound Staining Solution

The most common formulation for this compound staining solution is 0.1% (w/v) this compound in 5% (v/v) acetic acid.[1][4]

Materials:

-

This compound powder

-

Glacial acetic acid

-

Distilled water

Procedure:

-

To prepare 100 mL of staining solution, dissolve 100 mg of this compound powder in 95 mL of distilled water.[1][4]

-

Mix thoroughly until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[4]

Other formulations exist, including variations in the concentration of this compound and acetic acid, or the use of other acids like trichloroacetic acid (TCA) and sulfosalicylic acid.[1][13]

This compound Staining Protocol for Western Blot Membranes

This protocol is suitable for both nitrocellulose and PVDF membranes.[4]

Procedure:

-

Following protein transfer, briefly rinse the membrane in distilled water to remove any residual transfer buffer components.[8]

-

Immerse the membrane in the this compound staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[1][8]

-

Remove the staining solution (it can be reused) and wash the membrane with distilled water until the protein bands are clearly visible against a faint background.[4][13]

-

The stained membrane can be photographed or scanned for documentation. If desired, the protein bands can be marked with a pencil.[8]

-

To destain, wash the membrane with several changes of distilled water or a buffer such as TBS-T until the red color is completely gone.[4][8]

-

The membrane is now ready to proceed with the blocking step of the Western blot protocol.[8]

Advantages and Limitations

Advantages:

-

Rapid and Simple: The staining and destaining procedures are quick and easy to perform.[1][6]

-

Reversible: The stain can be completely removed, allowing for subsequent immunodetection without interference.[1][4]

-

Cost-Effective: this compound is an inexpensive reagent.[1]

-

Effective for Transfer Verification: It provides a clear visualization of protein transfer efficiency and integrity.[1]

Limitations:

-

Low Sensitivity: Compared to other stains like Coomassie Brilliant Blue or fluorescent stains, this compound has a higher detection limit, making it unsuitable for detecting low-abundance proteins.[1][4]

-

Not Suitable for Nylon Membranes: this compound binds strongly and irreversibly to positively charged nylon membranes.[1][12]

-

Potential for Background Fluorescence: Although reversible, residual this compound can sometimes cause background fluorescence in fluorescent Western blotting applications.[14]

Conclusion

This compound remains a cornerstone technique in protein analysis, particularly within the Western blotting workflow. Its simplicity, speed, and reversible nature provide researchers with a valuable and cost-effective method for verifying protein transfer, ensuring the reliability of downstream immunodetection results. While its sensitivity is a limitation for certain applications, its utility as a rapid quality control step solidifies its place as an essential tool in the modern molecular biology laboratory.

References

- 1. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C22H12N4Na4O13S4 | CID 2723873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. conductscience.com [conductscience.com]

- 7. chemiis.com [chemiis.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. This compound BioReagent,electrophoresis,0.1 (w/v)5 aceticacid 6226-79-5 [sigmaaldrich.com]

- 10. apexbt.com [apexbt.com]

- 11. stainsfile.com [stainsfile.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 14. azurebiosystems.com [azurebiosystems.com]

Ponceau S Staining: A Comprehensive Technical Guide to the Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a widely utilized anionic azo dye essential for the rapid and reversible staining of proteins on membranes such as nitrocellulose and polyvinylidene fluoride (PVDF) following electrophoretic transfer.[1][2][3] Its application is a critical checkpoint in Western blotting protocols, allowing for the verification of protein transfer efficiency and serving as a reliable loading control for total protein normalization.[4][5] This technical guide provides an in-depth exploration of the core mechanism of this compound staining, detailed experimental protocols, and a summary of its performance characteristics.

Core Mechanism of Action

The efficacy of this compound as a protein stain is rooted in a combination of electrostatic and non-covalent interactions, which are facilitated by an acidic environment. Chemically, this compound is a sodium salt of 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid.[3][6] In an acidic solution, the sulfonic acid groups of the dye are negatively charged, while the amino groups of proteins are protonated, carrying a positive charge. This charge differential is the primary driver of the staining mechanism.

The interaction between this compound and proteins is twofold:

-

Electrostatic Interactions: The negatively charged sulfonate groups on the this compound molecule form ionic bonds with the positively charged amino groups of amino acid residues, primarily lysine and arginine, on the protein surface.[6][7]

-

Non-covalent Interactions: this compound also binds to non-polar or hydrophobic regions of proteins through weaker, non-covalent forces.[6][8]

This dual-mode binding ensures a rapid and robust, yet reversible, staining of a broad range of proteins. The acidic conditions of the staining solution are crucial as they maintain the protonated state of the protein's amino groups, thereby promoting the electrostatic interaction with the anionic dye. The reversibility of the stain is a key advantage, as simple washing with water or a buffer with a neutral or slightly alkaline pH can disrupt these non-covalent bonds, allowing for complete removal of the dye without denaturing the protein, thus making it compatible with subsequent immunodetection steps.[9][10]

Data Presentation

This compound Stain Formulations

A variety of formulations for this compound staining solutions are used in research, with the most common being a solution of 0.1% (w/v) this compound in 5% (v/v) acetic acid.[6][11] However, studies have shown that the concentration of this compound and the type of acid used can be varied without significantly impacting the sensitivity of protein detection.[4][7]

| This compound Concentration (w/v) | Acid Type | Acid Concentration (v/v) | Reference(s) |

| 0.1% | Acetic Acid | 5% | [6][11] |

| 0.01% | Acetic Acid | 1% | [6] |

| 2% | Trichloroacetic Acid (TCA) & Sulfosalicylic Acid | 30% each | [3] |

| 0.5% | Acetic Acid | 1% | [7] |

| 0.25% | Acetic Acid & Methanol | 15% & 40% | [7] |

| 0.02% | TCA & Sulfosalicylic Acid | 0.3% each | [7] |

Detection Sensitivity

The detection limit of this compound staining is an important consideration. While not as sensitive as some other staining methods like Coomassie Brilliant Blue or silver staining, it provides adequate sensitivity for most Western blotting applications.

| Reported Detection Limit (per protein band) | Reference(s) |

| ~16-31 ng | [12] |

| ~100 ng | [8] |

| ~200 ng | [9] |

| ~250 ng | [11] |

Experimental Protocols

Preparation of Staining Solution

Standard Formulation (0.1% this compound in 5% Acetic Acid):

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 95 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Mix thoroughly until the this compound is completely dissolved.

-

Store the solution at room temperature, protected from light.[10]

Staining Protocol for Western Blot Membranes

-

Following protein transfer, place the nitrocellulose or PVDF membrane in a clean container.

-

Briefly rinse the membrane with deionized water to remove any residual transfer buffer.[9]

-

Immerse the membrane completely in the this compound staining solution.

-

Incubate for 5-10 minutes at room temperature with gentle agitation.[9]

-

Remove the staining solution (it can be reused).

-

Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[9]

-

Image the membrane to document the transfer efficiency. This is a critical step as the stain will be removed before immunodetection.

Destaining Protocol

-

To completely remove the this compound stain, wash the membrane with one of the following solutions:

-

Deionized water[2]

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

0.1 M NaOH solution for rapid destaining (1-2 minutes)

-

-

Perform several washes for 5-10 minutes each with gentle agitation until the stain is no longer visible.[6]

-

The membrane is now ready for the blocking step and subsequent immunodetection.

Mandatory Visualization

Caption: Molecular interaction of this compound with protein functional groups.

Caption: Standard experimental workflow for this compound staining.

References

- 1. conductscience.com [conductscience.com]

- 2. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 6. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. blog.cellsignal.com [blog.cellsignal.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. biotium.com [biotium.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Core Principles of Ponceau S Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ponceau S staining is a rapid, reversible, and widely utilized method for the visualization of proteins immobilized on membranes such as nitrocellulose and polyvinylidene fluoride (PVDF) following electrophoretic transfer.[1][2][3] Its simplicity and compatibility with downstream immunodetection make it an invaluable checkpoint in the Western blotting workflow, allowing for the verification of transfer efficiency and the assessment of protein loading.[2][4][5] This guide provides a comprehensive overview of the core principles, a detailed experimental protocol, and a quantitative comparison to other common staining methods.

The Chemical Foundation of Reversible Staining

This compound, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, is a negatively charged red azo dye. The principle of its staining action lies in the electrostatic and hydrophobic interactions between the dye molecules and the proteins.[1][4][6][7]

The acidic staining solution plays a crucial role in this process. The low pH environment ensures that the amino groups of proteins are positively charged, facilitating a strong ionic interaction with the negatively charged sulfonate groups of the this compound dye.[1][6][8] Additionally, the aromatic rings of the dye can engage in non-covalent, hydrophobic interactions with the non-polar regions of the proteins.[6][9] This dual-mode binding allows for a quick and effective staining of the protein bands.

The reversibility of this compound staining is one of its key advantages.[2] The non-covalent nature of the dye-protein interaction allows for the easy elution of the stain with washes of neutral pH buffers, such as water or Tris-buffered saline with Tween 20 (TBST).[1][10] This leaves the proteins on the membrane accessible for subsequent immunodetection without significant interference.[1]

Quantitative Data Summary

The choice of a protein stain often depends on factors like sensitivity, cost, and compatibility with downstream applications. The following table summarizes the key quantitative parameters of this compound in comparison to other common protein staining methods.

| Feature | This compound | Coomassie Brilliant Blue | Silver Staining |

| Detection Limit | ~200-250 ng per band[4][11] | ~50 ng per band[4] | Sub-nanogram levels[7] |

| Linear Dynamic Range | Moderate | Narrow[7] | Narrow, prone to negative staining[7] |

| Reversibility | Yes (easily reversible with water or buffer)[2] | Limited (can be partially reversed with effort)[7] | No (irreversible)[7] |

| Staining Time | 1-10 minutes[2][4] | ~45 minutes to hours[7] | Technical and lengthy[7] |

| Compatibility with Immunodetection | High[1] | Low (can interfere if not completely removed)[7] | Not compatible[7] |

| Cost | Low[1] | Low to moderate[7] | High |

Detailed Experimental Protocol

This protocol outlines the standard procedure for this compound staining of proteins on nitrocellulose or PVDF membranes after Western blotting.

Materials:

-

This compound Staining Solution (0.1% w/v this compound in 5% v/v acetic acid)[2]

-

Deionized Water

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Shallow tray or container

-

Orbital shaker

Procedure:

-

Post-Transfer Wash: Following the transfer of proteins from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.[2]

-

Staining: Place the membrane in a clean tray and add a sufficient volume of this compound staining solution to completely submerge it. Incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.[4][12]

-

Initial Destain and Visualization: Decant the this compound solution (which can be reused).[12] Wash the membrane with deionized water for 1-2 minutes until the protein bands become clearly visible against a lighter background.[4] Avoid excessive washing as it can lead to the loss of staining intensity.[12]

-

Documentation: At this stage, the protein bands will appear as red or pink. It is crucial to document the staining results by scanning or photographing the membrane. This provides a permanent record of the transfer efficiency and protein loading.

-

Complete Destaining: To proceed with immunodetection, the this compound stain must be completely removed. Wash the membrane with several changes of TBST or deionized water, with each wash lasting 5-10 minutes, until the red color is no longer visible. The blocking step in the Western blotting procedure will also help in removing any residual stain.

Advantages and Limitations

Advantages:

-

Speed and Simplicity: The staining procedure is rapid and straightforward, requiring minimal hands-on time.

-

Reversibility: The non-covalent binding allows for easy removal of the stain, ensuring compatibility with downstream applications like immunodetection.[2]

-

Cost-Effective: this compound is an inexpensive reagent, making it a budget-friendly choice for routine laboratory use.[1]

-

Effective Transfer Verification: It provides a clear visual confirmation of successful protein transfer from the gel to the membrane.[2][5]

-

Total Protein Normalization: this compound staining can be used for total protein normalization in quantitative Western blotting, which is often considered more reliable than using housekeeping proteins.[8]

Limitations:

-

Lower Sensitivity: Compared to other staining methods like Coomassie Brilliant Blue or silver staining, this compound has a lower sensitivity, with a detection limit of around 200-250 ng of protein per band.[4][7][11] This may not be suitable for detecting low-abundance proteins.

-

Fading: The stain intensity can fade over time, especially with prolonged exposure to light or extensive washing, necessitating prompt documentation.

-

Not for Nylon Membranes: Due to the strong electrostatic interaction with the positively charged nylon membranes, this compound is not easily removed and is therefore not recommended for this type of membrane.[6][8]

References

- 1. conductscience.com [conductscience.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. biotium.com [biotium.com]

- 8. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]

- 11. biotium.com [biotium.com]

- 12. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

A Comprehensive Technical Guide to the Chemical Properties of Ponceau S Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S, also known as Acid Red 112, is a sodium salt of a diazo dye widely utilized in biochemical and molecular biology laboratories.[1] Its primary application is the rapid and reversible staining of proteins on membranes, such as nitrocellulose and polyvinylidene difluoride (PVDF), following electrophoretic transfer in techniques like Western blotting.[2] This guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols, and a discussion of its applications and limitations in protein analysis.

Core Chemical Properties

This compound is a negatively charged anionic azo dye. Its chemical structure and properties are well-characterized, making it a reliable tool for protein detection. The key chemical and physical characteristics are summarized in the table below.

| Property | Value | References |

| Systematic Name | 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalenedisulfonic acid sodium salt | [1] |

| Molecular Formula | C₂₂H₁₂N₄Na₄O₁₃S₄ | [3][4][5][6] |

| Molecular Weight | 760.57 g/mol | [3][4][5] |

| Appearance | Red to very dark red powder | [4][7] |

| Solubility | Soluble in water.[7] Soluble in organic solvents like DMSO and ethanol.[8] | |

| Maximum Absorption (λmax) | 520 nm | [9] |

Mechanism of Action

This compound staining is based on the electrostatic and hydrophobic interactions between the dye molecules and proteins. The negatively charged sulfonate groups of this compound bind to the positively charged amino groups of amino acid residues, such as lysine and arginine, in proteins.[10] Additionally, the dye binds non-covalently to non-polar or hydrophobic regions of the proteins.[10] This binding is pH-dependent and is facilitated by the acidic conditions of the staining solution, which ensure that the amino groups on the proteins are protonated and thus positively charged. The non-covalent nature of this interaction allows for the easy removal of the stain with washing, a key feature for its use in applications requiring subsequent immunodetection.

Experimental Protocols

Preparation of Staining Solution

The most common formulation for this compound staining solution is 0.1% (w/v) this compound in 5% (v/v) acetic acid.[1][11]

Materials:

-

This compound powder

-

Glacial acetic acid

-

Distilled or deionized water

-

Measuring cylinder

-

250 ml bottle with a lid

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

To prepare 100 ml of staining solution, weigh 0.1 g of this compound powder.[11]

-

In a measuring cylinder, add 5 ml of glacial acetic acid to 95 ml of distilled water to make a 5% acetic acid solution.[11]

-

Add the 100 ml of 5% acetic acid solution to the bottle containing the this compound powder.[11]

-

Shake or stir the solution until the this compound is completely dissolved.[11]

-

The solution can be stored at room temperature and is stable for at least 12 months.[10][12]

Staining Protocol for Western Blot Membranes

This protocol is suitable for staining proteins transferred to nitrocellulose or PVDF membranes.

Materials:

-

Membrane with transferred proteins

-

This compound staining solution

-

Distilled or deionized water

-

Washing buffer (e.g., TBS-T)

-

Shaker

Procedure:

-

After protein transfer, briefly rinse the membrane with distilled water to remove any residual transfer buffer.[2][12]

-

Immerse the membrane in the this compound staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[12][13]

-

Remove the staining solution (it can be reused) and wash the membrane with distilled water until the protein bands are clearly visible against a faint background.[2][13]

-

Document the stained membrane by taking a photograph or scanning it.

-

To destain, wash the membrane with several changes of distilled water or a washing buffer like TBS-T for 5 minutes each until the red color is completely gone.[2][12] The membrane is now ready for the blocking step and subsequent immunodetection.

Quantitative Data and Performance Characteristics

| Parameter | Value | References |

| Limit of Detection | 100-250 ng of protein per band | [10][12] |

| Linear Dynamic Range | Wider than housekeeping proteins for total protein normalization | |

| Staining Time | 5-10 minutes | [12][13] |

| Destaining Time | ~15 minutes (3 x 5-minute washes) | [2][12] |

| Compatibility | Nitrocellulose, PVDF, Cellulose Acetate membranes | [10][14] |

| Incompatibility | Nylon membranes (due to strong electrostatic binding) | [10] |

Visualizations

Experimental Workflow for this compound Staining

Caption: A typical workflow for this compound staining of Western blot membranes.

Logical Relationship of this compound Staining Mechanism

Caption: The mechanism of reversible protein staining by this compound.

Applications in Research and Drug Development

-

Verification of Protein Transfer: The primary use of this compound is to confirm the successful and even transfer of proteins from a gel to a membrane in Western blotting. This allows for the early detection of issues such as incomplete transfer or air bubbles.

-

Total Protein Normalization: this compound staining can be used for total protein normalization in quantitative Western blotting, serving as an alternative to housekeeping proteins. This method accounts for variations in protein loading and transfer efficiency across different lanes.

-

Protein Quantification: While less sensitive than other methods, this compound can be used for the semi-quantitative estimation of protein amounts on a membrane.[14]

Limitations and Considerations

-

Sensitivity: this compound is less sensitive than other protein stains like Coomassie Blue, with a detection limit in the nanogram range.[2][15]

-

Reversibility: While its reversibility is an advantage, excessive washing can lead to the complete removal of the stain from the protein bands.[13]

-

Fluorescence Interference: Although reversible, residual this compound can cause background fluorescence in fluorescent Western blotting applications.[16]

-

Not Suitable for All Membranes: It is not recommended for use with positively charged nylon membranes due to irreversible binding.[10]

Conclusion

This compound is a valuable and widely used tool in protein analysis due to its simplicity, speed, and reversibility.[2] Its chemical properties allow for the effective, albeit semi-quantitative, detection of proteins on membranes, making it an indispensable checkpoint in the Western blotting workflow. Understanding its mechanism of action, optimal usage protocols, and inherent limitations is crucial for researchers and scientists to obtain reliable and reproducible results in their protein-based assays.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound BioReagent,electrophoresis 6226-79-5 [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. chemiis.com [chemiis.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound - CAMEO [cameo.mfa.org]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. This compound Staining Solution | Cell Signaling Technology [cellsignal.com]

- 13. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 14. conductscience.com [conductscience.com]

- 15. blog.cellsignal.com [blog.cellsignal.com]

- 16. azurebiosystems.com [azurebiosystems.com]

Ponceau S: A Comprehensive Technical Guide to Total Protein Visualization on Membranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ponceau S staining for the visualization of total protein on western blot membranes. This rapid and reversible staining method is an indispensable tool for verifying protein transfer efficiency and for total protein normalization in quantitative western blotting, offering a reliable alternative to housekeeping proteins.

Core Principles of this compound Staining

This compound is a negatively charged, red-colored diazo dye that binds to proteins non-covalently.[1][2] The staining mechanism relies on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of amino acids, such as lysine and arginine, in proteins. Additionally, it binds to non-polar regions of proteins.[1] This interaction is reversible, allowing for the easy removal of the stain without affecting the protein structure, which is crucial for subsequent immunodetection.[3][4]

The acidic environment provided by acetic acid in the staining solution is critical for the interaction, as it ensures that the amino groups on the proteins are protonated and thus positively charged. The staining process results in the appearance of pink to red protein bands against a white or light pink background on nitrocellulose or polyvinylidene fluoride (PVDF) membranes.[3] It is not suitable for use with positively charged nylon membranes due to strong, irreversible binding.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound staining, offering a quick reference for experimental planning.

Table 1: Comparison of Common Protein Stains for Membranes

| Stain | Minimum Amount Detected | Compatible Membranes | Reversibility | Downstream Compatibility |

| This compound | ~200 ng[6] | PVDF, Nitrocellulose[1][6] | Yes[3][7] | Excellent (Immunoblotting, Sequencing)[1][5] |

| Coomassie Brilliant Blue | ~50 ng[6] | PVDF[6] | No | Limited (Fixes protein)[6] |

| Amido Black | ~50 ng[8] | PVDF, Nitrocellulose[5] | Yes | Good |

| Colloidal Gold | ~2 ng[5] | PVDF, Nitrocellulose[5] | No | Limited |

| India Ink | ~5 ng[5] | PVDF, Nitrocellulose[5] | No | Limited |

| MemCode™ | ~25 ng[5][8] | PVDF, Nitrocellulose[5] | Yes | Excellent |

Table 2: this compound Staining Solution Formulations

| This compound Concentration (w/v) | Acid | Acid Concentration (v/v or w/v) | Common Use | Reference |

| 0.1% | Acetic Acid | 5% | Standard, widely used | [9][10] |

| 0.01% | Acetic Acid | 1% | Cost-effective, comparable sensitivity | [9][11] |

| 0.5% | Acetic Acid | 1% | Alternative formulation | [2][5] |

| 2% | Trichloroacetic Acid (TCA) & Sulfosalicylic Acid | 30% each | Alternative formulation | [5][7][9] |

Note: Studies have shown that the sensitivity of protein detection remains relatively constant across a wide range of this compound (0.001% to 2%) and acid concentrations.[9][11][12]

Experimental Protocols

This section provides detailed methodologies for preparing and using this compound stain, as well as the subsequent destaining procedure.

Preparation of this compound Staining Solution

Standard Formulation (0.1% this compound in 5% Acetic Acid):

-

Weigh 100 mg of this compound powder.

-

Dissolve the powder in 95 mL of distilled water.

-

Add 5 mL of glacial acetic acid.

-

Mix thoroughly until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[3]

Cost-Effective Formulation (0.01% this compound in 1% Acetic Acid):

-

Weigh 10 mg of this compound powder.

-

Dissolve the powder in 99 mL of distilled water.

-

Add 1 mL of glacial acetic acid.

-

Mix thoroughly until the powder is completely dissolved.

Staining Protocol

-

Post-Transfer Wash: After transferring proteins from the gel to the membrane (PVDF or nitrocellulose), briefly wash the membrane with distilled water for about one minute with gentle agitation to remove any residual transfer buffer.[3][13]

-

Staining: Immerse the membrane completely in the this compound staining solution.[13] Incubate for 1 to 10 minutes at room temperature with gentle rocking.[3][5][9] A one-minute incubation is often sufficient.[9]

-

Initial Destain & Visualization: Remove the staining solution (which can be reused) and wash the membrane with several changes of distilled water until the protein bands appear as distinct red/pink lines against a clear or faintly pink background.[2]

-

Documentation: Immediately capture an image of the stained membrane to document the protein transfer efficiency. The stain intensity can fade over time.

Destaining Protocol

Complete removal of the this compound stain is essential before proceeding with immunodetection.

-

Water/Buffer Washes: Wash the membrane with multiple changes of distilled water or Tris-buffered saline with Tween 20 (TBST).[2] Typically, three washes of 5-10 minutes each with TBST on a shaker are effective.

-

Alkaline Wash (Optional but effective): For more stubborn staining, a brief wash with 0.1 M NaOH for 1-2 minutes can be used to completely remove the dye.[1][13] This should be followed by several washes with distilled water to neutralize the membrane.[2]

-

Blocking Step: Any residual stain is typically removed during the blocking step of the western blotting procedure.[14]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in using this compound for total protein visualization.

Caption: Western Blot Workflow with this compound Staining.

Caption: this compound Staining and Reversibility Mechanism.

Applications in Research and Development

Verification of Protein Transfer

The primary application of this compound staining is to visually confirm the efficiency and uniformity of protein transfer from the electrophoresis gel to the membrane. This simple checkpoint allows researchers to identify common transfer issues such as:

-

Uneven transfer: Indicated by inconsistent staining intensity across the blot.

-

Air bubbles: Appear as unstained circular areas where the membrane and gel did not make proper contact.

-

Incomplete transfer: Evidenced by weak or absent protein bands.

Identifying these issues early saves valuable time and reagents by preventing the use of flawed blots in subsequent, more time-consuming immunodetection steps.[3]

Total Protein Normalization

This compound staining is a widely accepted method for total protein normalization in quantitative western blotting.[11][12] This approach offers several advantages over the traditional use of housekeeping proteins (e.g., β-actin, GAPDH) as loading controls:

-

Accounts for loading and transfer variability: Normalizing to the total protein in each lane corrects for inconsistencies in both sample loading and transfer efficiency.

-

Avoids issues with housekeeping protein expression: The expression of housekeeping proteins can vary under different experimental conditions, leading to inaccurate normalization.[9]

-

Broader linear dynamic range: The signal from total protein staining often has a wider linear range than the signals from highly abundant housekeeping proteins, which can easily become saturated.

Limitations and Considerations

Despite its utility, this compound has some limitations:

-

Lower Sensitivity: Compared to other protein stains like Coomassie Brilliant Blue, this compound is less sensitive, with a detection limit of around 200 ng per band.[6] This may make it unsuitable for visualizing low-abundance proteins.

-

Fading of Stain: The stain intensity can diminish with prolonged washing or over time, making immediate documentation crucial.

-

Incompatibility with Fluorescent Western Blotting: Residual this compound stain can cause autofluorescence, leading to high background in fluorescent detection systems.[15] Thorough destaining is critical, and alternative total protein stains may be preferable for this application.[15]

Conclusion

This compound staining is a rapid, simple, and cost-effective method for the reversible visualization of proteins on western blot membranes. Its ability to quickly assess protein transfer efficiency and serve as a reliable method for total protein normalization makes it an invaluable tool in research and drug development. While researchers should be mindful of its limitations, particularly with low-abundance proteins and fluorescent detection, its advantages in most standard western blotting workflows are undeniable.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. conductscience.com [conductscience.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 6. blog.cellsignal.com [blog.cellsignal.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound waste: this compound staining for total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]

- 15. azurebiosystems.com [azurebiosystems.com]

An In-depth Technical Guide to the Reversibility of Ponceau S Staining

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Ponceau S staining, focusing on the chemical principles that govern its reversibility. It details experimental protocols, presents quantitative data for comparative analysis, and illustrates key mechanisms and workflows to facilitate a deeper understanding of this essential technique in protein analysis.

The Core Principle: Reversible Protein Detection

This compound is an anionic diazo dye widely used for the rapid and reversible staining of proteins on transfer membranes like nitrocellulose and polyvinylidene fluoride (PVDF) following electrophoresis.[1][2] Its primary application is to verify the efficiency of protein transfer during Western blotting before proceeding to the more time-consuming immunodetection steps.[3][4] The key advantage of this compound over other stains, such as Coomassie Blue, is its reversible nature, which allows for subsequent downstream applications without interference.[3][4]

The staining process is swift, producing distinct red/pink protein bands against a clear background, allowing for immediate qualitative assessment of transfer uniformity and the presence of proteins.

The Chemical Mechanism of Reversibility

The reversibility of this compound staining is rooted in the non-covalent nature of the interactions between the dye and the proteins.

-

Electrostatic Interactions: this compound is a negatively charged molecule due to its sulfonate groups (SO₃⁻). It binds to proteins primarily through electrostatic interactions with the positively charged amino groups of basic amino acid residues, such as lysine and arginine.[1][5][6]

-

Hydrophobic Interactions: The dye also binds non-covalently to non-polar or hydrophobic regions within the protein structure.[1][6]

These interactions are relatively weak and can be easily disrupted. The acidic environment of the staining solution (typically containing acetic acid) facilitates the initial binding. Reversibility is achieved by washing the membrane in a neutral or slightly alkaline buffer (like TBST) or even plain water.[7] This shift in pH disrupts the electrostatic bonds, causing the dye to dissociate from the protein, leaving the protein available for subsequent antibody binding or sequencing.[2]

References

- 1. conductscience.com [conductscience.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. youtube.com [youtube.com]

- 5. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ponceau S Binding for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Ponceau S staining, with a specific focus on its interaction with positively charged amino acids. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize Ponce-S for protein detection, quantification, and normalization in various experimental workflows.

Core Principles of this compound Binding

This compound, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, is an anionic diazo dye.[1][2] Its utility in protein analysis stems from its ability to reversibly bind to proteins transferred to solid supports like nitrocellulose and polyvinylidene difluoride (PVDF) membranes.[1][3]

The primary mechanism of interaction is electrostatic. The negatively charged sulfonate groups on the this compound molecule form ionic bonds with the positively charged amino groups of basic amino acid residues within the protein structure.[1][4][5] Key amino acids involved in this interaction are:

-

Lysine

-

Arginine

-

Histidine

In addition to these electrostatic interactions, this compound can also bind non-covalently to non-polar or hydrophobic regions of proteins.[1][4] This dual-binding capability allows for broad-spectrum protein detection. The acidic environment of the staining solution is critical, as it ensures that the amino groups of the proteins are protonated and thus positively charged, facilitating the binding of the anionic dye.

The reversible nature of this compound staining is a significant advantage, allowing for the subsequent immunodetection of specific proteins in Western blotting protocols.[1][3] The dye can be easily removed from the protein bands by washing with water or a slightly basic buffer, without significantly affecting the protein structure or its antigenicity.[1][6]

Quantitative Data on this compound Staining

The following tables summarize key quantitative parameters associated with this compound staining for protein detection and normalization.

Table 1: Detection Limits of this compound

| Parameter | Value | Membrane Type(s) | Reference(s) |

| Detection Limit | ~100 - 250 ng/protein band | Nitrocellulose, PVDF | [4][7][8] |

| Lower Detection Limit (eStain™ System) | ~12.5 ng | PVDF, Nitrocellulose | [9] |

Table 2: Recommended Concentrations for Staining Solutions

| This compound Concentration (% w/v) | Acid Type & Concentration (% v/v) | Typical Application | Reference(s) |

| 0.1% | 5% Acetic Acid | Standard staining protocol | [1][3] |

| 0.01% | 1% Acetic Acid | Cost-effective total protein normalization | [1][10] |

| 0.001% - 2% | 1% - 20% Acetic Acid, 3% TCA, or 30% Sulfosalicylic Acid | Effective staining range | [1][10] |

| 0.5% | 1% Acetic Acid | Alternative staining protocol | |

| 0.02% | 1% Acetic Acid | eStain™ L1 Protein Staining System | [9] |

Note: TCA refers to Trichloroacetic Acid.

A study investigating the effect of varying this compound and acid concentrations found that the sensitivity of protein detection remained constant across a wide range of concentrations (0.001% to 2% this compound).[1][10] This suggests that lower, more cost-effective concentrations can be used for applications like total protein normalization without compromising sensitivity.[1][10]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound staining solution and its application in a standard Western blotting workflow.

Preparation of this compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid)

Materials:

-

This compound powder (C.I. 27195)

-

Glacial Acetic Acid

-

Distilled or deionized water

-

Graduated cylinders

-

Stir plate and stir bar

-

Storage bottle (amber or covered with foil)

Procedure:

-

To prepare 100 mL of staining solution, weigh out 100 mg of this compound powder.

-

Add the powder to 95 mL of distilled water in a beaker with a stir bar.

-

Place the beaker on a stir plate and stir until the this compound is completely dissolved.

-

Carefully add 5 mL of glacial acetic acid to the solution.

-

Continue stirring for a few minutes to ensure the solution is thoroughly mixed.

-

Transfer the solution to a labeled storage bottle and store at room temperature, protected from light.[3]

Protocol for Staining Proteins on a Membrane Post-Transfer

Materials:

-

Membrane with transferred proteins (Nitrocellulose or PVDF)

-

This compound staining solution

-

Distilled or deionized water

-

Shallow trays for staining and washing

-

Orbital shaker (optional, but recommended)

Procedure:

-

Following protein transfer, briefly rinse the membrane with distilled water for approximately one minute to remove any residual transfer buffer.[3]

-

Place the membrane in a clean tray and add enough this compound staining solution to completely submerge it.

-

Incubate the membrane for 5 to 10 minutes at room temperature.[1] Gentle agitation on an orbital shaker can ensure even staining.

-

After incubation, decant the this compound solution (it can be reused).

-

Wash the membrane with distilled water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[1] Avoid over-washing, as this can lead to destaining of the protein bands.

-

The stained membrane can now be imaged to document the transfer efficiency and total protein loading.

-

For subsequent immunodetection, the this compound stain must be removed. Wash the membrane with multiple changes of Tris-buffered saline with Tween 20 (TBST) or water until the red color is no longer visible.[1] A wash with 0.1 M NaOH for 1-2 minutes can also be used for rapid destaining.[3]

-

Proceed with the blocking step of your Western blotting protocol.[5]

Visualization of Workflows and Logical Relationships

Total Protein Normalization Workflow in Western Blotting

The following diagram illustrates the logical workflow for using this compound staining for total protein normalization, a crucial step for accurate quantitative Western blotting.

Caption: Workflow for Total Protein Normalization using this compound.

This guide provides a foundational understanding of this compound binding and its practical application in protein analysis. By following the detailed protocols and understanding the underlying principles, researchers can enhance the reliability and accuracy of their experimental results.

References

- 1. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bio-rad.com [bio-rad.com]

- 5. tiarisbiosciences.com [tiarisbiosciences.com]

- 6. Staining the Blot for Total Protein with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ε-Poly-l-Lysine Peptide Chain Length Regulated by the Linkers Connecting the Transmembrane Domains of ε-Poly-l-Lysine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly-lysine Types for Biomedical Applications [merckmillipore.com]

- 9. This compound waste: this compound staining for total protein normalization [escholarship.org]

- 10. conductscience.com [conductscience.com]

Ponceau S: A Versatile Tool for Protein Analysis and Its Compatibility with Downstream Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a widely used, rapid, and reversible stain for the detection of proteins on membranes following electrophoretic transfer. Its ability to provide a quick visualization of total protein allows for the crucial assessment of transfer efficiency and sample loading uniformity before proceeding to more time-consuming and expensive downstream applications. This technical guide provides a comprehensive overview of the compatibility of this compound with a range of downstream analytical techniques, including Western blotting, mass spectrometry, and Edman sequencing. Detailed experimental protocols and quantitative data are presented to assist researchers in making informed decisions for their experimental workflows.

Principle of this compound Staining

This compound is a negatively charged red dye that binds to the positively charged amino groups of proteins.[1][2] It also interacts non-covalently with non-polar regions of proteins. This interaction is reversible, allowing for the complete removal of the stain from the protein bands with simple washing steps.[1][2] The staining process is rapid, typically taking only a few minutes, and results in pink to red protein bands against a clear background on nitrocellulose or polyvinylidene difluoride (PVDF) membranes.[3][4]

Compatibility with Downstream Applications: A Summary

The reversible nature of this compound staining makes it compatible with several downstream applications, provided that the destaining process is thorough. The following table summarizes the compatibility of this compound with key analytical techniques.

| Downstream Application | Compatibility | Key Considerations |

| Western Blotting (Chemiluminescent) | High | Complete destaining is recommended to avoid any potential interference with antibody binding, although residual stain is often removed during the blocking step.[5] |

| Western Blotting (Fluorescent) | Limited | Residual this compound can cause autofluorescence, leading to high background and interfering with signal detection.[6] Thorough destaining is critical, and alternative total protein stains may be preferable.[6] |

| Mass Spectrometry (MS) | Moderate to High | Complete removal of the dye is essential to prevent interference with ionization and peptide analysis.[7] The impact on protein recovery and sequence coverage is dependent on the destaining efficiency. |

| Edman Sequencing | High | This compound is a recommended stain for localizing protein bands on PVDF membranes prior to N-terminal sequencing.[8][9] Thorough destaining is required to remove any interfering substances.[8] |

Experimental Protocols

Standard this compound Staining Protocol

This protocol is suitable for routine visualization of proteins on nitrocellulose or PVDF membranes after Western transfer.

Materials:

-

This compound Staining Solution (0.1% (w/v) this compound in 5% (v/v) acetic acid)[2]

-

Deionized water

-

Shaker

Procedure:

-

Following protein transfer, briefly rinse the membrane with deionized water to remove residual transfer buffer.

-

Immerse the membrane in the this compound Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.[3]

-

Decant the staining solution (it can be reused multiple times).

-

Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[3]

-

Image the membrane to document the transfer efficiency.

-

Proceed with the destaining protocol appropriate for the intended downstream application.

Destaining Protocols

The choice of destaining protocol is critical for the success of downstream applications.

1. Destaining for Western Blotting (Chemiluminescent):

-

Wash the membrane with multiple changes of Tris-buffered saline with 0.1% Tween 20 (TBST) or deionized water for 5-10 minutes each until the red stain is no longer visible.[3] The subsequent blocking step in the Western blot procedure will typically remove any remaining faint staining.[5]

2. Destaining for Mass Spectrometry and Edman Sequencing:

A more rigorous destaining procedure is required for these sensitive applications to ensure complete removal of the dye.

-

Wash the membrane several times with deionized water.

-

Incubate the membrane in 0.1 M NaOH for 1-2 minutes to facilitate dye removal.[10]

-

Immediately follow with several extensive washes in deionized water to neutralize the base.

-

Alternatively, wash the membrane with 200 µM NaOH in 20% acetonitrile for 1 minute, followed by three 5-minute washes with water.[11]

-

Ensure the membrane is thoroughly rinsed with deionized water before proceeding to protein elution or digestion.

Quantitative Data and Performance

While extensive quantitative data on the direct impact of this compound on protein recovery for all downstream applications is limited in the literature, the following table summarizes key performance metrics.

| Parameter | Observation | References |

| Detection Limit | Approximately 100-250 ng of protein per band. | [1][2] |

| Staining Time | 1-10 minutes. | [3] |

| Destaining Time | Minutes to an hour, depending on the method and desired completeness. | [3][10] |

| Effect on Western Blotting Sensitivity | No significant difference in sensitivity observed between this compound stained and unstained membranes for chemiluminescent detection. | A 2019 study in Analytical Biochemistry found no change in Western blotting sensitivity. |

| Protein Recovery for MS/Edman Sequencing | Qualitatively high, but dependent on the destaining efficiency. No definitive quantitative recovery data is consistently reported. The primary concern is interference from residual dye rather than protein loss. | General consensus in proteomics literature. |

Visualizations

Experimental Workflow: From Gel to Downstream Analysis

Caption: General experimental workflow incorporating this compound staining.

Logical Relationship: Compatibility and Key Considerations

Caption: Compatibility of this compound with downstream applications.

Signaling Pathway Example: PI3K/Akt Pathway

Caption: Simplified PI3K/Akt signaling pathway often studied by Western blot.

Conclusion

This compound remains a valuable and cost-effective tool for the initial assessment of protein transfer in Western blotting workflows. Its compatibility with downstream applications such as chemiluminescent Western blotting and Edman sequencing is well-established. For more sensitive techniques like fluorescent Western blotting and mass spectrometry, its use is conditional upon meticulous and complete destaining to avoid interference. By following the detailed protocols and considering the specific requirements of each downstream application, researchers can confidently integrate this compound staining into their experimental designs to ensure data quality and reliability.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. biotium.com [biotium.com]

- 3. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. Analysis of Electroblotted Proteins by Mass Spectrometry: Protein Identification after Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cib.csic.es [cib.csic.es]

- 9. Mito-miR-Phagy Lab - Ponceau-S Staining for PVDF Membrane [sites.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. conductscience.com [conductscience.com]

Ponceau S Staining for Transferred Proteins: A Technical Guide to Detection Limits and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ponceau S staining, a widely used method for the visualization of proteins transferred to membranes in Western blotting. We will cover the quantitative detection limits, detailed experimental protocols, and the application of this compound in total protein normalization.

Introduction

This compound is a negatively charged, red-colored diazo dye used for the rapid and reversible staining of proteins on blotting membranes such as nitrocellulose and polyvinylidene difluoride (PVDF).[1] The staining mechanism involves the binding of the negatively charged sulfonate groups of the dye to positively charged amino acid residues (like lysine and arginine) and non-covalent interactions with non-polar regions of the proteins. This interaction is reversible, allowing for the subsequent immunodetection of specific proteins, making it an invaluable tool for verifying protein transfer efficiency before committing to the lengthy process of Western blotting.[2]

Quantitative Analysis of Detection Limits

This compound is known for its convenience rather than its sensitivity. Its detection limit is generally higher than other common protein stains. The table below summarizes the reported detection limits for this compound and provides a comparison with other staining methods.

| Stain | Detection Limit (per band) | Compatible Membranes | Reversible | Reference |

| This compound | 100 - 250 ng | PVDF, Nitrocellulose, Cellulose Acetate | Yes | [3][4] |

| 200 ng | PVDF, Nitrocellulose, Nylon | Yes | [2][5] | |

| Coomassie Brilliant Blue | 50 ng | PVDF | No (Fixes Protein) | [2] |

| Amido Black | 50 ng | PVDF, Nitrocellulose, Nylon | - | |

| Colloidal Gold | ~2 ng | PVDF, Nitrocellulose | No | [5] |

| Colloidal Silver | ~5 ng | PVDF, Nitrocellulose | No | [5] |

Note: The detection sensitivity of this compound can be influenced by the specific protein, the membrane type, and the staining protocol. However, studies have shown that the sensitivity remains relatively constant across a wide range of this compound (0.001%–2%) and acid concentrations.[6][7]

Experimental Protocols

A key advantage of this compound is the simplicity and speed of the staining protocol. Below are detailed methodologies for reagent preparation and the staining procedure.

Two common and effective formulations for the this compound staining solution are provided below. Notably, research indicates that the lower concentration formula is as effective as the standard one, offering a more cost-efficient option.

1. Standard Staining Solution:

-

Composition: 0.1% (w/v) this compound in 5% (v/v) Acetic Acid.[4]

-

To prepare 100 mL: Dissolve 100 mg of this compound powder in 95 mL of distilled water. Add 5 mL of glacial acetic acid and mix until the powder is completely dissolved.

2. Cost-Effective Staining Solution:

-

Composition: 0.01% (w/v) this compound in 1% (v/v) Acetic Acid.

-

To prepare 100 mL: Dissolve 10 mg of this compound powder in 99 mL of distilled water. Add 1 mL of glacial acetic acid and mix thoroughly.

Both solutions are stable at room temperature.

This protocol is suitable for both PVDF and nitrocellulose membranes.

-

Post-Transfer Rinse: After the electrophoretic transfer of proteins from the gel to the membrane, briefly rinse the membrane with deionized (DI) water to remove any residual transfer buffer.[2]

-

Staining: Immerse the membrane in the this compound staining solution and place it on an orbital shaker. Incubate for 1 to 10 minutes at room temperature.[7] A 5-minute incubation is typically sufficient.[3]

-

Destaining and Visualization: Pour off the staining solution (it can be reused). Wash the membrane with DI water for 1-5 minutes, or until the red protein bands are clearly visible against a white background.[2][7] Avoid over-washing, as the staining is reversible and bands can fade.

-

Imaging: The membrane can be photographed or scanned at this stage to maintain a permanent record of the total protein profile and transfer efficiency.

-

Complete Stain Removal: To proceed with immunodetection, the this compound stain must be completely removed. This is achieved by washing the membrane with 1X Tris-Buffered Saline with Tween® 20 (TBS-T) or DI water until the red color is no longer visible. Multiple washes of 5-10 minutes each may be necessary. Alternatively, a 0.1 M NaOH solution can be used for rapid destaining.[3][7]

-

Blocking: After destaining, the membrane is ready for the standard blocking step of the Western blotting procedure.

Mandatory Visualization: Western Blot Workflow

The following diagram illustrates the logical workflow of protein transfer and this compound staining as a quality control step before proceeding with immunodetection.

Application in Total Protein Normalization (TPN)

For accurate quantitative Western blotting, it is crucial to normalize the signal of the protein of interest to a loading control. While housekeeping proteins (e.g., β-actin, GAPDH) have been traditionally used, their expression can vary with experimental conditions. Total Protein Normalization (TPN) has emerged as a more reliable method.[8]

This compound staining provides a measure of the total protein in each lane, which can be used for normalization.[6] This method accounts for variability in both sample loading and transfer efficiency across the membrane.[8] The linear dynamic range for total protein stains is generally wider than that for the immunodetection of highly abundant housekeeping proteins, reducing the risk of signal saturation and leading to more accurate quantification.[8]

Limitations

-

Lower Sensitivity: The primary limitation of this compound is its relatively low sensitivity compared to other methods like Coomassie Blue or fluorescent stains. It may not be suitable for detecting very low-abundance proteins.

-

Membrane Incompatibility: this compound is not recommended for use with positively charged nylon membranes, as the strong electrostatic interaction prevents effective destaining.[3][7]

-

Incompatibility with Fluorescence: Although reversible, residual this compound can cause autofluorescence on the membrane, which can interfere with downstream fluorescent Western blot detection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. biotium.com [biotium.com]

- 5. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

The Efficacy and Utility of Ponceau S in Western Blotting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Western blotting is an indispensable technique for the detection and quantification of specific proteins within complex biological samples. A critical, yet often overlooked, step in this workflow is the verification of protein transfer from the electrophoresis gel to the blotting membrane. Ponceau S, a reversible anionic azo dye, serves as a rapid and effective tool for this purpose. This technical guide provides an in-depth exploration of the benefits of utilizing this compound staining in Western blotting, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying workflows and principles. Its application enhances the reliability and reproducibility of Western blotting data by enabling the assessment of transfer efficiency and facilitating total protein normalization, a more accurate method for protein quantification compared to the use of housekeeping proteins.

Introduction to this compound Staining

This compound is a negatively charged red dye that binds to the positively charged amino groups and non-polar regions of proteins.[1] This non-covalent interaction allows for the rapid visualization of protein bands on nitrocellulose and polyvinylidene fluoride (PVDF) membranes following electrotransfer.[2] The staining is transient and easily reversible with water washes, a key feature that ensures it does not interfere with subsequent immunodetection steps.[2][3] The primary applications of this compound in Western blotting are to confirm the efficiency of protein transfer across the entire molecular weight range and to serve as a loading control through total protein normalization.[4]

Core Benefits of this compound Staining

The integration of this compound staining into the Western blotting workflow offers several distinct advantages:

-

Rapid Verification of Transfer Efficiency: this compound staining provides a quick visual confirmation that proteins have successfully transferred from the gel to the membrane. This allows for the early detection of common transfer issues such as air bubbles, uneven transfer, or complete transfer failure, saving valuable time and reagents.[5]

-

Assessment of Lane-to-Lane Loading Consistency: The staining pattern reveals discrepancies in the amount of protein loaded in each lane, serving as a preliminary check before proceeding with more time-consuming immunodetection steps.

-

Facilitation of Total Protein Normalization (TPN): TPN is increasingly recognized as a more reliable method for quantitative Western blotting than relying on housekeeping proteins, whose expression can vary with experimental conditions.[4][6] this compound staining of the total protein profile on the membrane provides a stable baseline for normalizing the signal of the target protein.

-

Reversibility and Compatibility: The stain can be completely removed from the membrane by washing, ensuring that it does not interfere with antibody binding or downstream detection methods like chemiluminescence or fluorescence.[7]

-

Cost-Effectiveness and Simplicity: this compound is an inexpensive reagent, and the staining protocol is simple and requires no specialized equipment.[8]

Quantitative Data Summary

The sensitivity of this compound is a critical consideration. While it is less sensitive than some other protein stains, it is sufficient for its primary purpose of visualizing total protein for transfer verification and normalization.

| Parameter | Value | Compatible Membranes | Reference |

| Limit of Detection | ~100-250 ng per band | Nitrocellulose, PVDF, Cellulose Acetate | [1][9] |

| Comparison with Coomassie Blue | Less sensitive (Coomassie detects ~50 ng) | This compound is compatible with nitrocellulose and PVDF; Coomassie is primarily for PVDF and is irreversible. | [5] |

| Recommended Concentration | 0.1% (w/v) in 5% (v/v) acetic acid is common. Studies show 0.01% in 1% acetic acid is equally effective. | N/A | [4][10] |

Experimental Protocols

Preparation of this compound Staining Solution

Standard Formulation (0.1% this compound in 5% Acetic Acid):

-

Weigh 100 mg of this compound powder.

-

Dissolve the powder in 95 mL of distilled water.

-

Add 5 mL of glacial acetic acid.

-

Mix until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[2]

Cost-Effective Formulation (0.01% this compound in 1% Acetic Acid):

Recent studies have shown that a more dilute and acidic solution is equally effective for total protein normalization.[4][10]

-

Weigh 10 mg of this compound powder.

-

Dissolve the powder in 99 mL of distilled water.

-

Add 1 mL of glacial acetic acid.

-

Mix until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.

Staining and Destaining Procedure

-

Post-Transfer Wash: After completing the protein transfer, briefly rinse the membrane with distilled water to remove any residual transfer buffer.[2]

-

Staining: Immerse the membrane in the this compound staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.[2][5]

-

Washing: Rinse the membrane with distilled water until the background is clear and the protein bands are distinctly visible as red/pink bands.[2] Avoid pouring water directly onto the membrane to prevent uneven destaining.[7]

-

Documentation: At this stage, the membrane can be photographed or scanned to maintain a permanent record of the total protein load for normalization purposes.

-

Destaining: To completely remove the stain before immunodetection, wash the membrane with several changes of Tris-buffered saline with Tween 20 (TBS-T) or simply continue washing with distilled water until the red color is gone.[2][11] The membrane is now ready for the blocking step.

Visualizing Workflows and Principles

Western Blotting Workflow with this compound Staining

Caption: Western Blotting workflow incorporating this compound staining for transfer verification.

Principle of Total Protein Normalization (TPN)

Caption: Logical flow of Total Protein Normalization using this compound.

Conclusion

This compound staining is a simple, rapid, and indispensable quality control step in the Western blotting protocol. Its ability to provide immediate feedback on protein transfer efficiency and lane loading consistency prevents the waste of valuable resources on suboptimal blots. Furthermore, its crucial role in enabling total protein normalization positions it as a key component for generating reliable and reproducible quantitative data. For researchers, scientists, and drug development professionals who rely on the accuracy of Western blotting, the routine use of this compound is a best practice that significantly enhances data integrity.

References

- 1. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]

- 4. This compound waste: this compound staining for total protein normalization [escholarship.org]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. bio-rad.com [bio-rad.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. biotium.com [biotium.com]

- 10. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

Methodological & Application

Ponceau S Staining: A Guide for Western Blotting

Application Note & Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a rapid, reversible, and widely used negative stain for the detection of proteins on Western blot membranes such as nitrocellulose and polyvinylidene difluoride (PVDF).[1][2] This staining technique serves as a crucial checkpoint after protein transfer to verify transfer efficiency and uniformity before proceeding with the more time-consuming and expensive immunodetection steps.[3][4] The anionic dye binds to the positively charged amino groups and non-polar regions of proteins, producing distinct reddish-pink bands against a clear background.[1][5] Its reversible nature allows for complete destaining, ensuring no interference with subsequent antibody binding.[2][5][6]

Principle of Staining

This compound, a sodium salt of a diazo dye, electrostatically and non-covalently interacts with proteins.[1][5] The negatively charged sulfonate groups on the dye molecule bind to the positively charged amino acid residues (like lysine and arginine) and non-polar regions of the proteins transferred to the membrane.[5] This interaction is pH-dependent and is facilitated by the acidic environment of the staining solution. The staining is easily reversible by washing the membrane with water or a slightly alkaline solution, which disrupts these non-covalent interactions.[5][6]

Advantages and Limitations

This compound staining offers several key benefits in the Western blotting workflow. However, it's also important to be aware of its limitations.

| Advantages | Limitations |

| Rapid and Simple: The staining protocol is quick, typically taking less than 20 minutes.[4] | Relatively Insensitive: Compared to other methods like Coomassie Blue, this compound has a lower sensitivity, with a detection limit of around 200-250 ng of protein.[4][7] |

| Reversible: The stain can be completely removed without affecting the protein structure or subsequent immunodetection.[2][3][5] | Not Suitable for Nylon Membranes: Due to the strong electrostatic interaction, the stain binds irreversibly to positively charged nylon membranes.[1] |

| Cost-Effective: The reagents are inexpensive, making it a routine-friendly procedure.[6][8] | Qualitative Assessment: While useful for verifying transfer, it is primarily a qualitative or semi-quantitative tool. For precise quantification, total protein normalization stains are often preferred. |

| Troubleshooting Tool: It allows for the early detection of issues related to sample preparation, electrophoresis, and protein transfer.[3][4] |

Experimental Protocols

I. Preparation of this compound Staining Solution

Several formulations for this compound staining solution exist, with the most common being a 0.1% (w/v) solution in 5% (v/v) acetic acid.[2][5][7] Studies have shown that a more dilute and cost-effective solution of 0.01% this compound in 1% acetic acid can also provide comparable sensitivity.[5][8]

| Component | Standard Formulation (100 mL) | Low-Cost Formulation (100 mL) | Alternative Formulation (Sigma-Aldrich) |

| This compound Powder | 0.1 g (0.1% w/v) | 0.01 g (0.01% w/v) | 2 g (2% w/v) |